molecular formula C14H18N4O B2963698 N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide CAS No. 477871-86-6

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

Cat. No.: B2963698
CAS No.: 477871-86-6
M. Wt: 258.325
InChI Key: JLLQSCQQLQRYIQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.325. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Modification

  • One-Pot Synthesis of Imidazo[1,5-a]pyridines : This research outlines a method for synthesizing imidazo[1,5-a]pyridines, which are structurally related to "N-(sec-butyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide", demonstrating the versatility of the imidazole scaffold in chemical synthesis (Crawforth & Paoletti, 2009).
  • Synthesis and Theoretical Studies : Another study explored the functionalization of similar imidazole derivatives, providing insight into the chemical reactivity and potential applications of these compounds in medicinal chemistry and drug development (Yıldırım, Kandemirli, & Demir, 2005).

Biological and Pharmacological Research

  • Antituberculosis Agents : Imidazo[1,2-a]pyridine carboxamides, with structural similarities to "this compound", were investigated for their potential as new antitubercular agents, highlighting the importance of imidazole derivatives in the search for novel therapeutic options (Wu et al., 2016).

Chemical Properties and Environmental Impact

  • Biodegradation of Ionic Liquid Cations : Research on the biodegradation of various N-imidazoles and related compounds sheds light on the environmental aspects of disposing of these chemicals, emphasizing the need for sustainable chemical practices (Stolte et al., 2008).

Novel Chemical Entities and Drug Discovery

  • Potassium-Competitive Acid Blockers : The development of imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) illustrates the potential of imidazole derivatives in addressing gastric acid-related disorders, indicating the broad applicability of these compounds in therapeutic development (Palmer et al., 2007).

Properties

IUPAC Name

N-butan-2-yl-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-4-10(2)17-14(19)12-8-18(9-15-12)13-7-5-6-11(3)16-13/h5-10H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLQSCQQLQRYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CN(C=N1)C2=CC=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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